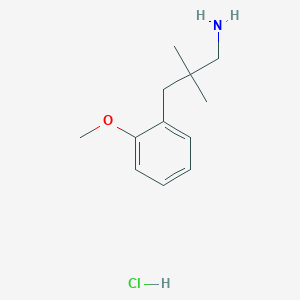

3-(2-Methoxyphenyl)-2,2-dimethylpropan-1-amine hydrochloride

Vue d'ensemble

Description

3-(2-Methoxyphenyl)-2,2-dimethylpropan-1-amine hydrochloride, also known as methoxetamine, is a dissociative anesthetic that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the arylcyclohexylamine class of drugs and has a similar structure to ketamine. Methoxetamine has been found to possess unique pharmacological properties, making it a promising candidate for further research.

Applications De Recherche Scientifique

Synthesis and Characterization : Research has focused on the synthesis and characterization of related compounds. For instance, studies have detailed the synthesis of compounds like nitracaine, methoxypiperamide, and mephtetramine, which involve similar chemical structures and processes (Power et al., 2014). Another study described the synthesis of 3-(4′-Methoxyphenyl)-2,2,4,4-tetramethylpentane and related cyclic analogs, highlighting the chemical processes involved in creating these complex molecules (Collins & Jacobs, 1986).

Polymer Chemistry : The compound has applications in polymer chemistry, as seen in the study of triarylamine-bearing poly(1, 4-phenylenevinylene), which discusses the preparation and properties of a polyphenylenevinylene polymer with pendant arylamine moieties (Kurata, Pu, & Nishide, 2007).

Antimicrobial and Anticoccidial Activity : Some derivatives of the compound have been studied for their potential antimicrobial and anticoccidial activities. One such study synthesized compounds for testing their effectiveness against certain types of bacteria and found notable results (Georgiadis, 1976).

Soil Metabolism Studies : There's research on the metabolism of similar compounds in soil, examining how they break down and interact with the environment (Briggs & Ogilvie, 1971).

Pharmacological Applications : While avoiding details on drug use and dosage, it's worth noting that related compounds have been explored for their pharmacological potentials, such as in the development of antidepressants (Clark et al., 1979).

Cancer Research : There are also studies investigating the potential anticancer activities of derivatives of this compound. One such study synthesized a series of compounds based on structural modifications to explore their effectiveness against cancer cells (Rayes et al., 2020).

Environmental Impact : Studies have also looked into the environmental impact of similar compounds, such as their metabolism in a model ecosystem (Coats, Metcalf, & Kapoor, 1974).

Mécanisme D'action

Target of Action

A structurally similar compound, urapidil, which also contains a 2-methoxyphenyl group, is known to be an α-blocker . α-blockers work by blocking α-adrenergic receptors, which are involved in the regulation of smooth muscle contraction and neurotransmitter release.

Mode of Action

If we consider the action of urapidil, it lowers peripheral blood pressure without affecting the heart rate or intracranial blood pressure . It can also cross the blood-brain barrier and activate the 5HT-1A receptor, resulting in central antihypertensive activity .

Biochemical Pathways

Considering the action of urapidil, it likely affects the pathways involving α-adrenergic receptors and 5ht-1a receptors .

Result of Action

Based on the action of urapidil, it can be inferred that this compound may have antihypertensive effects, lowering blood pressure without affecting heart rate .

Propriétés

IUPAC Name |

3-(2-methoxyphenyl)-2,2-dimethylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO.ClH/c1-12(2,9-13)8-10-6-4-5-7-11(10)14-3;/h4-7H,8-9,13H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSXYLJNGOYAPJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC=CC=C1OC)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Methoxyphenyl)-2,2-dimethylpropan-1-amine hydrochloride | |

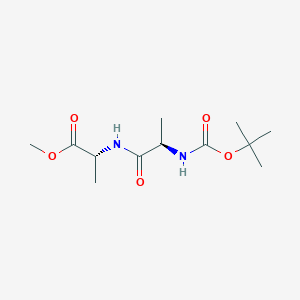

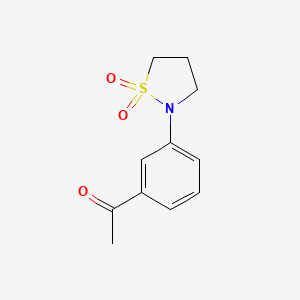

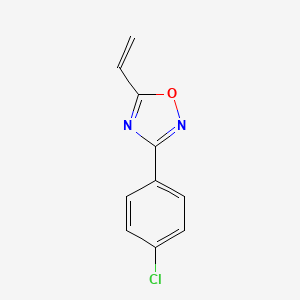

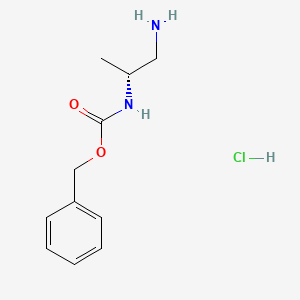

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![({3,5-Dimethyl-4-[(3-methylphenyl)methoxy]phenyl}methyl)(methyl)amine hydrochloride](/img/structure/B1455335.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]azetidin-3-ol](/img/structure/B1455340.png)

![3-[(Cyclohexanesulfinyl)methyl]aniline](/img/structure/B1455349.png)

![6,8-Dichloro-2-methylimidazo[1,2-a]pyridine](/img/structure/B1455353.png)

![cis-2-Cbz-hexahydropyrrolo[3,4-C]pyrrole](/img/structure/B1455357.png)